molecular formula C17H23N5O2 B6625002 4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide

4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide

Cat. No.: B6625002
M. Wt: 329.4 g/mol
InChI Key: IWIYEDDRTNAZBG-UHFFFAOYSA-N
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Description

4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide is a complex organic compound that features a tetrazole ring, an oxane ring, and a benzamide group

Preparation Methods

The synthesis of 4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the oxane ring, followed by their coupling with a benzamide group. The synthetic route may include:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of nitriles with azides under acidic or basic conditions.

    Synthesis of the Oxane Ring: This step involves the formation of the oxane ring through cyclization reactions, often using diols or epoxides as starting materials.

    Coupling Reactions: The final step involves coupling the tetrazole and oxane rings with a benzamide group, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods may involve optimizing these steps for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biological studies to understand its interactions with biomolecules and its effects on cellular processes.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.

    Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The oxane ring and benzamide group contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzamide can be compared with other similar compounds, such as:

    4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]benzoic acid: This compound has a carboxylic acid group instead of a benzamide group, which may affect its binding affinity and bioavailability.

    4-[2-[4-(Oxan-4-yl)butyl]tetrazol-5-yl]phenylamine: This compound features an amine group, which can lead to different reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[4-(oxan-4-yl)butyl]tetrazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c18-16(23)14-4-6-15(7-5-14)17-19-21-22(20-17)10-2-1-3-13-8-11-24-12-9-13/h4-7,13H,1-3,8-12H2,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIYEDDRTNAZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CCCCN2N=C(N=N2)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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